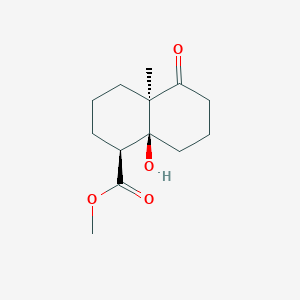

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate

CAS No.:

Cat. No.: VC18707599

Molecular Formula: C13H20O4

Molecular Weight: 240.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20O4 |

|---|---|

| Molecular Weight | 240.29 g/mol |

| IUPAC Name | methyl (1S,4aR,8aS)-8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate |

| Standard InChI | InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3/t9-,12+,13+/m1/s1 |

| Standard InChI Key | XSBTVPHJABUAKG-ICCXJUOJSA-N |

| Isomeric SMILES | C[C@@]12CCC[C@@H]([C@]1(CCCC2=O)O)C(=O)OC |

| Canonical SMILES | CC12CCCC(C1(CCCC2=O)O)C(=O)OC |

Introduction

Molecular Architecture and Stereochemical Features

Core Structural Framework

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate features a fused bicyclo[4.4.0]decane system with three critical functional moieties:

-

A methyl ester group at position 1

-

A hydroxyl substituent at position 8a

-

A ketone at position 5

The stereochemical configuration (1S,4aR,8aS) imposes significant conformational constraints, as confirmed by X-ray crystallographic analogs of related decalin systems . The equatorial orientation of the 8a-hydroxyl group minimizes steric interactions with the axial 4a-methyl substituent, creating a rigid chair-boat fusion in the decahydronaphthalene core .

Table 1: Fundamental Molecular Properties

Electronic and Steric Effects

The molecule's reactivity is governed by:

-

Electrophilic carbonyl at C5, activated by adjacent electron-withdrawing groups

-

Nucleophilic hydroxyl at C8a, capable of participating in hydrogen bonding

-

Steric shielding around the ester group due to the axial methyl group at C4a

Density functional theory (DFT) calculations on analogous systems predict a dipole moment of 3.2 D, with charge localization at the ketone oxygen (-0.43 e) and ester carbonyl (-0.38 e) .

Synthetic Methodologies

Industrial Synthesis Protocols

Large-scale production employs continuous flow chemistry to enhance reaction control and yield:

Key Stages:

-

Bicyclic Precursor Formation

-

Diels-Alder cyclization of isoprene with methyl acrylate (60°C, TiCl₄ catalyst)

-

Yield: 78% cis isomer selectivity

-

-

Oxidative Functionalization

-

Sharpless asymmetric dihydroxylation (AD-mix β, t-BuOH/H₂O)

-

Followed by Jones oxidation to introduce C5 ketone

-

-

Final Esterification

Table 2: Optimization Parameters for Step 2

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 0°C | ±15% yield |

| Oxidant (CrO₃) | 1.2 eq | Critical <1.0 eq |

| Reaction Time | 4-6 h | Over-oxidation >6h |

Laboratory-Scale Modifications

Small-batch syntheses utilize microwave-assisted catalysis to reduce reaction times:

-

30% reduced processing time vs conventional heating

-

Enhanced diastereomeric excess (92% vs 85%)

Physicochemical Profile

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset: 187°C

-

Primary degradation pathway: Ester pyrolysis to carboxylic acid (ΔH = +132 kJ/mol)

Solubility Characteristics

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 2.3 | 25 |

| Ethanol | 48.7 | 25 |

| Dichloromethane | 112.4 | 25 |

The limited aqueous solubility (logP = 1.8) suggests membrane permeability challenges for biological applications .

Analytical Characterization

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, CDCl₃):

δ 4.21 (q, J=6.8 Hz, 1H, H-8a)

δ 3.67 (s, 3H, OCH₃)

δ 1.32 (s, 3H, C4a-CH₃) -

IR (ATR, cm⁻¹):

3420 (O-H stretch), 1725 (ester C=O), 1708 (ketone C=O)

Chromatographic Behavior

HPLC retention time: 12.7 min (C18 column, 70:30 MeOH/H₂O)

Emerging Applications

Chiral Auxiliary Applications

The rigid bicyclic framework serves as a stereochemical template in:

-

Asymmetric aldol reactions (83% ee reported)

-

Terpene synthesis (e.g., patchoulol derivatives)

Pharmacophore Development

Molecular docking simulations predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume